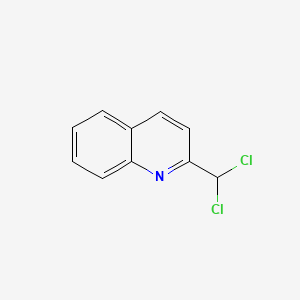

2-(dichloromethyl)quinoline

Cat. No. B8743484

M. Wt: 212.07 g/mol

InChI Key: GNDZFSJQKPWSDC-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US04719298

Procedure details

A solution of 143.19 g (1 mole) of quinaldine in 350 ml of chloroform was heated to 60° C. and 83 g (0.36 mole) of trichloroisocyanuric acid (min. 90% available chlorine) were added thereto in portions over 175 minutes. The mixture was stirred for another 45 minutes at 60° C. and then cooled. 700 ml of water and 200 ml of 50% potassium hydroxide were added with stirring until two clear layers have formed. The decanted aqueous phase was extracted twice with 150 ml of chloroform and the combined chloroform phases were covered with a layer of 350 ml of 10% HCl to thoroughly extract any 2-monochloromethyl-quinoline from the chloroform solution. The decanted chloroform phase was dried over MgSO4 and evaporated to dryness on a rotary evaporator to obtain 52 g (24.5%) of crude dichloromethyl-quinoline. After recrystallization from isopropanol, there were 16 g (7.5%) of product melting at 80° to 81° C. with a chlorine content of 33.02% (theory 33.4%). The acid aqueous phase was covered with 300 ml of ethyl acetate and the pH was adjusted to 3 with 50% sodium hydroxide. The mixture was well stirred and the decanted aqueous phase was extracted with 100 ml of ethyl acetate again. The combined acetic ester phases were dried over MgSO4 and evaporated to dryness to obtain 95 g (53.5%) of crystalline 2-chloromethylquinoline melting at 53° C. with a chlorine content of 19.87% (theory 19.96%). The aqueous phase was made alkaline with sodium hydroxide and was extracted with 200 ml of ethyl acetate. After drying and evaporating the organic phase, 23 g of quinaline were recovered. The yield of 2-chloromethyl-quinoline calculated for reacted quinaldine was 63.7%.

Yield

24.5%

Identifiers

|

REACTION_CXSMILES

|

[N:1]1[C:11]2[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=2)[CH:5]=[CH:4][C:2]=1C.ClN1C(=O)N(Cl)C(=O)N(Cl)C1=O.O.[OH-].[K+].[CH:27]([Cl:30])(Cl)[Cl:28]>>[Cl:28][CH:27]([C:2]1[CH:4]=[CH:5][C:6]2[C:11](=[CH:10][CH:9]=[CH:8][CH:7]=2)[N:1]=1)[Cl:30] |f:3.4|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

143.19 g

|

|

Type

|

reactant

|

|

Smiles

|

N1=C(C)C=CC2=CC=CC=C12

|

|

Name

|

|

|

Quantity

|

350 mL

|

|

Type

|

reactant

|

|

Smiles

|

C(Cl)(Cl)Cl

|

Step Two

|

Name

|

|

|

Quantity

|

83 g

|

|

Type

|

reactant

|

|

Smiles

|

ClN1C(N(C(N(C1=O)Cl)=O)Cl)=O

|

Step Three

|

Name

|

|

|

Quantity

|

700 mL

|

|

Type

|

reactant

|

|

Smiles

|

O

|

|

Name

|

|

|

Quantity

|

200 mL

|

|

Type

|

reactant

|

|

Smiles

|

[OH-].[K+]

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

60 °C

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

The mixture was stirred for another 45 minutes at 60° C.

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

cooled

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

with stirring until two clear layers

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

have formed

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

The decanted aqueous phase was extracted twice with 150 ml of chloroform

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

to thoroughly extract any 2-monochloromethyl-quinoline from the chloroform solution

|

DRY_WITH_MATERIAL

|

Type

|

DRY_WITH_MATERIAL

|

|

Details

|

The decanted chloroform phase was dried over MgSO4

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

evaporated to dryness on a rotary evaporator

|

Outcomes

Product

Details

Reaction Time |

175 min |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

ClC(Cl)C1=NC2=CC=CC=C2C=C1

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 52 g | |

| YIELD: PERCENTYIELD | 24.5% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |